molecular formula C8H7NO2 B1353514 2-Methylbenzo[d]oxazol-5-ol CAS No. 23997-94-6

2-Methylbenzo[d]oxazol-5-ol

Cat. No. B1353514
CAS RN: 23997-94-6
M. Wt: 149.15 g/mol
InChI Key: VWFUDKCJVNWDPI-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazol-5-ol is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for 2-Methylbenzo[d]oxazol-5-ol is 2-methyl-1,3-benzoxazol-5-ol . The InChI code is 1S/C8H7NO2/c1-5-9-7-4-6 (10)2-3-8 (7)11-5/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

2-Methylbenzo[d]oxazol-5-ol is a solid at room temperature .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) A series of phosphorescent iridium (III) complexes based on 5-methyl-2-phenylbenzo[d]oxazole derivatives have been synthesized, demonstrating high thermal stability and intense phosphorescence. These complexes exhibit potential for application in organic light-emitting diodes (OLEDs), with one such compound showing very high luminance and efficiency, marking them as promising candidates for organic electroluminescent devices (Li et al., 2013); (Li et al., 2013).

Drug Monitoring and Derivatization The derivatization of racemic 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline with (+)-(R)-α-methylbenzyl isocyanate has been studied for drug monitoring purposes. This process facilitates the separation of diastereomers by RP-HPLC, providing a method suitable for experimental drug monitoring, highlighting the compound's relevance in pharmaceutical analysis (Matoga et al., 2002).

Photophysical and Electrochemical Properties Novel iridium(III) complexes based on 2-phenylbenzo[d]oxazole derivatives have been developed, showcasing strong phosphorescence emission, high decomposition temperature, and short phosphorescent lifetime. These properties make them suitable for use in OLEDs, indicating a significant potential for applications in electronic devices (Li et al., 2013).

Cytotoxic and Antiplatelet Activities Dibenzofuran- and carbazole-substituted oximes or methyloximes have been synthesized and evaluated for their cytotoxic and antiplatelet activities. This research suggests the potential therapeutic applications of these compounds in the medical field, particularly in the development of anticancer and antiplatelet drugs (Wang et al., 2004).

Safety and Hazards

The safety information for 2-Methylbenzo[d]oxazol-5-ol includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements include P280-P305+P351+P338-P310 .

Future Directions

While specific future directions for 2-Methylbenzo[d]oxazol-5-ol are not available, oxazole derivatives are a focus of ongoing research due to their wide spectrum of biological activities . Further studies on the bioavailability, pharmacokinetics, and absorption of these compounds are needed to improve their efficacy .

properties

IUPAC Name

2-methyl-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFUDKCJVNWDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447125
Record name 2-Methylbenzo[d]oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]oxazol-5-ol

CAS RN

23997-94-6
Record name 5-Hydroxy-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23997-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzo[d]oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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